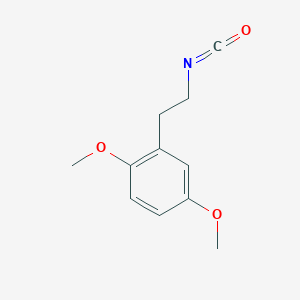

2,5-Dimethoxyphenethyl isocyanate

Description

Overview of Isocyanate Chemistry and Significance in Organic Synthesis

Isocyanates are a class of organic compounds defined by the presence of the isocyanate functional group (–N=C=O). This group consists of a nitrogen atom double-bonded to a carbon atom, which is also double-bonded to an oxygen atom. The carbon atom in the isocyanate group is highly electrophilic, meaning it is susceptible to attack by nucleophiles—electron-rich species. semanticscholar.org This inherent reactivity is the cornerstone of isocyanate chemistry. rsc.org

The reactions of isocyanates with nucleophiles are diverse and synthetically useful. researchgate.net For example:

With alcohols (R'-OH) , they form urethane (B1682113) (or carbamate) linkages. researchgate.net

With amines (R'-NH2) , they form urea (B33335) derivatives.

With water (H2O) , they initially form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide gas.

This reactivity makes isocyanates indispensable building blocks in organic synthesis. researchgate.net Their most significant industrial application is in the production of polyurethane polymers. researchgate.net This process involves the reaction of diisocyanates (molecules with two isocyanate groups) with polyols (molecules with multiple hydroxyl groups), creating long polymer chains linked by urethane bonds. These polymers have a vast range of applications, from flexible and rigid foams to coatings, adhesives, and elastomers. researchgate.net

Contextualization of Phenethyl Isocyanates within Chemical Building Blocks

Phenethyl isocyanates are a specific subclass of isocyanates where the functional group is attached to a phenethyl (–CH₂CH₂C₆H₅) backbone. The parent compound, phenethyl isocyanate, is a colorless to yellow liquid used as a versatile chemical building block. chemicalbook.com It serves as a reagent for introducing the phenethyl group into molecules and for synthesizing more complex structures, such as novel sulfonamides with potential antimicrobial activity. chemicalbook.com Furthermore, phenethyl isocyanate has been identified as a mechanism-based inhibitor of certain cytochrome P450 enzymes, indicating its relevance in biochemical and medicinal research. chemicalbook.com

Historical Development of Isocyanate Synthesis Methodologies

The synthesis of isocyanates has evolved over time, driven by the need for efficiency and safety. The traditional and most common industrial method for producing isocyanates is phosgenation , which involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.gov This process is highly effective but involves the use of extremely toxic phosgene gas, necessitating stringent safety precautions. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate to yield the isocyanate and hydrogen chloride (HCl) as a byproduct.

Concerns over the hazards of phosgene have spurred the development of alternative, "phosgene-free" synthesis routes, particularly for laboratory and specialized applications. rsc.org Key historical and modern methods include:

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate and nitrogen gas. It is a reliable method for preparing a wide variety of isocyanates in a laboratory setting.

Lossen Rearrangement : In this method, a hydroxamic acid derivative (often an O-acyl, sulfonyl, or phosphoryl ester) is converted to an isocyanate.

Schmidt Reaction : This reaction transforms a carboxylic acid into an isocyanate by treatment with hydrazoic acid.

Non-Phosgene Industrial Processes : Modern efforts focus on greener alternatives, such as the thermal decomposition of carbamates. nih.gov For example, an amine can be reacted with dimethyl carbonate or urea to form a carbamate (B1207046), which is then heated to produce the isocyanate and an alcohol or ammonia (B1221849) byproduct that can often be recycled. nih.govrsc.org

For 2,5-Dimethoxyphenethyl isocyanate specifically, the synthesis would typically start from its corresponding primary amine, 2,5-dimethoxyphenethylamine. This precursor can be synthesized from starting materials like 1,4-dimethoxybenzene (B90301) or 2,5-dimethoxybenzaldehyde (B135726) through multi-step reaction sequences. youtube.comgoogle.com

Research Scope and Objectives for this compound Studies

While extensive research on this compound itself is not widely published, its structure suggests clear objectives for potential studies, primarily in synthetic and medicinal chemistry.

The primary research scope for this compound would be its application as a specialized synthetic intermediate . The objectives would include:

Synthesis of Novel Bioactive Molecules : The 2,5-dimethoxyphenethylamine scaffold is a core component of several neurologically active compounds. Research would likely involve using this compound to synthesize derivatives (e.g., ureas and carbamates) for screening as potential drug candidates, particularly targeting the central nervous system. google.comgoogle.com

Development of Molecular Probes : The phenethyl isocyanate structure is known to interact with enzymes. chemicalbook.com Studies could explore how the 2,5-dimethoxy substitution pattern affects this activity, potentially leading to the development of selective probes or inhibitors for specific enzymes.

Materials Science Applications : Isocyanates are fundamental to polyurethane chemistry. Research could investigate the incorporation of this functionalized monomer into polymers to create materials with unique properties, such as altered thermal stability, hydrophobicity, or biocompatibility, conferred by the dimethoxy-substituted aromatic ring.

Exploration of Reaction Pathways : Investigating the reactivity of this compound with a variety of nucleophiles would expand the library of accessible compounds and provide valuable data for synthetic chemists looking to utilize this building block in complex molecule synthesis.

Data Tables

Table 1: Physicochemical Properties of Related Isocyanate Compounds

| Property | Phenethyl Isocyanate | 2,4-Dimethoxyphenyl Isocyanate |

| CAS Number | 1943-82-4 | 84370-87-6 |

| Molecular Formula | C₉H₉NO | C₉H₉NO₃ |

| Molecular Weight | 147.17 g/mol | 179.17 g/mol sigmaaldrich.com |

| Appearance | Colorless to yellow liquid chemicalbook.com | Liquid |

| Boiling Point | 210 °C chemicalbook.com | 140 °C at 11 mmHg sigmaaldrich.com |

| Density | 1.063 g/mL at 25 °C chemicalbook.com | N/A |

| Refractive Index | n20/D 1.522 chemicalbook.com | N/A |

Table 2: Summary of Isocyanate Synthesis Methods

| Synthesis Method | Precursor(s) | Key Reagents/Conditions | Typical Application |

| Phosgenation | Primary Amine | Phosgene (COCl₂) | Industrial-scale production nih.gov |

| Curtius Rearrangement | Acyl Azide | Heat or UV light | Laboratory synthesis |

| Lossen Rearrangement | Hydroxamic Acid Derivative | Base or Heat | Laboratory synthesis |

| Schmidt Reaction | Carboxylic Acid | Hydrazoic Acid (HN₃) | Laboratory synthesis |

| Carbamate Decomposition | Amine, Alcohol, CO₂/Urea | Heat, Catalyst | "Phosgene-free" industrial route nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-isocyanatoethyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOSISUJAVFTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584146 | |

| Record name | 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-35-8 | |

| Record name | 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2,5 Dimethoxyphenethyl Isocyanate

Precursor Synthesis Pathways for 2,5-Dimethoxyphenethylamine

The viability of any synthetic route to the target isocyanate is heavily dependent on the accessibility and efficiency of the methods used to produce its amine precursor.

A common and economically viable starting material for the synthesis of 2,5-dimethoxyphenethylamine is 1,4-dimethoxybenzene (B90301). A documented synthetic route involves a sequence of reactions beginning with a Friedel-Crafts reaction. google.com

Specifically, 1,4-dimethoxybenzene undergoes a Friedel-Crafts reaction with chloroacetyl chloride to yield α-chloro-2,5-dimethoxyacetophenone. google.com This intermediate is then reacted with methenamine (B1676377) to produce α-amino-2,5-dimethoxyacetophenone. The final step in this pathway is the reduction of the α-amino-ketone to afford the desired 2,5-dimethoxyphenethylamine. google.com This multi-step process provides a clear and established method for accessing the crucial amine precursor from a readily available starting material.

Another related approach involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. nih.govrsc.org For instance, the reaction with t-butyl alcohol in the presence of a strong acid like sulfuric acid can lead to the formation of t-butyl-2,5-dimethoxybenzene. mnstate.edu While not a direct route to the phenethylamine (B48288), this highlights the reactivity of the 1,4-dimethoxybenzene ring towards electrophilic substitution, a foundational principle in the synthesis of its derivatives.

A process for synthesizing (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride starts from 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine. google.com This initial step to form an aminoethanone derivative shares similarities with the methenamine reaction mentioned previously.

The broader field of organic chemistry offers a variety of methods for the synthesis of substituted phenethylamines, which can be adapted for the preparation of the 2,5-dimethoxy derivative. For instance, the reduction of ω-nitrostyrenes using powerful reducing agents like lithium aluminum hydride is a well-established method for producing β-phenethylamines. wikipedia.org Another general method is the reduction of benzyl (B1604629) cyanides. wikipedia.org

More specialized techniques include the enantioselective synthesis of 2-substituted 2-phenylethylamines through lithiation and substitution sequences, which can provide chiral products. nih.gov While these methods are general for the phenethylamine class, their application to the specific synthesis of 2,5-dimethoxyphenethylamine would depend on the availability of the corresponding starting materials.

The synthesis of various substituted p-phenethylamines has been described, often starting from different precursors and employing a range of chemical transformations. acs.orgacs.org These studies contribute to the general knowledge base for producing this class of compounds. Additionally, the synthesis of glucuronic acid-conjugated metabolites of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) has been reported, which involves the chemical synthesis of substituted phenethylamine derivatives. nih.gov

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| 1,4-Dimethoxybenzene | Chloroacetyl chloride, Methenamine, Reducer | α-chloro-2,5-dimethoxyacetophenone, α-amino-2,5-dimethoxyacetophenone | 2,5-Dimethoxyphenethylamine google.com |

| Benzyl Cyanide | Hydrogen, Raney-Nickel catalyst | - | β-Phenethylamine wikipedia.org |

| ω-Nitrostyrene | Lithium aluminum hydride | - | β-Phenethylamine wikipedia.org |

| N-(2-phenylethyl)isobutyramide | (-)-sparteine, Electrophiles | Lithiated intermediate | Enantioenriched 2-substituted 2-phenylethylamines nih.gov |

| 1-(2,5-dimethoxyphenyl)-2-bromoethanone | Hexamine | 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone | (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride related compounds google.com |

Classical Isocyanate Formation Methodologies

The conversion of the synthesized 2,5-dimethoxyphenethylamine to its corresponding isocyanate is most commonly achieved through phosgenation.

Phosgenation, the reaction of a primary amine with phosgene (B1210022) (COCl₂), is the most prevalent industrial method for producing isocyanates. sabtechmachine.comfsalforu.com The reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate. wikipedia.org

The process is often carried out in two stages: a "cold phosgenation" followed by a "hot phosgenation". sabtechmachine.com During cold phosgenation, conducted at lower temperatures (0-70°C), the amine reacts with phosgene to form the carbamoyl chloride and amine hydrochloride. sabtechmachine.comfsalforu.com To minimize the formation of urea (B33335) byproducts, which can reduce the yield, the amine is sometimes first converted to its hydrochloride or carbonate salt. sabtechmachine.com The subsequent hot phosgenation step, at higher temperatures (80-200°C), facilitates the decomposition of the carbamoyl chloride and the reaction of the amine hydrochloride with excess phosgene to produce the final isocyanate. sabtechmachine.com

Industrial production of aromatic isocyanates typically involves dissolving the amine in an inert solvent and reacting it with phosgene, which can be in a solution or gaseous form. fsalforu.com Various reactor configurations can be employed, including batch reactors, continuous stirred-tank reactors, and tower reactors. sabtechmachine.comfsalforu.com Despite its efficiency, the high toxicity of phosgene necessitates stringent safety precautions. acs.orgnwo.nl

A laboratory-scale synthesis of 3,5-dimethoxyphenyl isocyanate illustrates this process: 3,5-dimethoxyaniline (B133145) is added to a toluene (B28343) solution of phosgene, heated to reflux, and the solvent is then removed to yield the isocyanate. prepchem.com

| Phosgenation Stage | Temperature Range | Key Reactions | Considerations |

| Cold Phosgenation | 0-70°C | R-NH₂ + COCl₂ → R-NHCOCl + HClR-NH₂ + HCl → R-NH₂·HCl | Minimizing urea byproduct formation is crucial. sabtechmachine.com |

| Hot Phosgenation | 80-200°C | R-NHCOCl → R-NCO + HClR-NH₂·HCl + COCl₂ → R-NCO + 3HCl | Drives the reaction to completion and decomposes intermediates. sabtechmachine.com |

Given the hazards associated with phosgene, less toxic alternatives, known as phosgene surrogates, have been developed. For laboratory-scale synthesis, oxalyl chloride can be used as a safer alternative to phosgene for converting primary amides to acyl isocyanates. wikipedia.org Another approach involves the use of 3-substituted dioxazolones, which can generate isocyanate intermediates in situ under mild conditions with a non-toxic base. tandfonline.com This method has been successfully applied to the synthesis of unsymmetrical arylureas, demonstrating a practical, phosgene-free pathway. tandfonline.com

Phosgene-Free Isocyanate Synthesis Approaches

The significant safety and environmental concerns surrounding phosgene have spurred research into phosgene-free synthetic routes to isocyanates. acs.orgnih.gov These methods often involve the thermal decomposition of carbamates, which can be synthesized from amines and other reagents. nwo.nlnih.gov

One major phosgene-free route is the reductive carbonylation of nitro compounds. nwo.nldigitellinc.com This process can directly synthesize carbamate (B1207046) esters from aromatic nitro compounds in the presence of an alcohol and a catalyst. nwo.nl The subsequent pyrolysis of the carbamate ester yields the isocyanate. nwo.nl However, this method can be hampered by challenges in catalyst separation and the efficiency of the pyrolysis step. nwo.nl

Other non-phosgene methods include:

The Urea Method: This process uses urea, an alcohol, and an amine to synthesize a carbamate, which is then decomposed to the isocyanate. nih.gov

The Dimethyl Carbonate Method: In this approach, dimethyl carbonate reacts with an amine to form a carbamate, which is subsequently thermally decomposed. nih.gov

Oxidative Carbonylation: This involves the reaction of an amine with carbon monoxide in an oxidative environment. nih.gov

Reaction with Diorganocarbonates: A process has been developed where an organic formamide (B127407) is reacted with a diorganocarbonate, and the resulting product is thermolyzed to produce the isocyanate. google.com

Curtius, Hofmann, and Lossen Rearrangements: These are classical organic reactions that can produce isocyanates from carboxylic acids, acyl azides, or hydroxamic acids, respectively. wikipedia.orgorganic-chemistry.org

From CO₂ and Amines: A mild, metal-free synthesis has been developed to produce isocyanates from amines and carbon dioxide using dehydrating agents. scholaris.ca

These phosgene-free routes offer a more environmentally benign approach to isocyanate synthesis, avoiding the use of highly toxic phosgene. researchgate.net

Curtius, Hofmann, Lossen, and Schmidt Rearrangements

A cornerstone in the synthesis of isocyanates is a group of name reactions that proceed through a key rearrangement step, forming the isocyanate from a carboxylic acid derivative or amide. These reactions are valued for their reliability and tolerance of various functional groups.

Curtius Rearrangement : This versatile reaction facilitates the conversion of a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate. nih.gov The process, discovered by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide, which loses nitrogen gas to yield the isocyanate. wikipedia.org For the synthesis of 2,5-Dimethoxyphenethyl isocyanate, the precursor would be 3-(2,5-dimethoxyphenyl)propanoic acid. This acid is first converted to the corresponding acyl azide. The acyl azide is then heated, leading to a concerted rearrangement where the phenethyl group migrates to the nitrogen atom as nitrogen gas is expelled, forming the desired isocyanate. wikipedia.org The reaction can often be performed under mild conditions and is compatible with a wide array of functional groups. rsc.org A significant advantage is that the isocyanate can be isolated or used in situ for subsequent reactions. masterorganicchemistry.comorganic-chemistry.org

Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org To synthesize this compound, the starting material is 3-(2,5-dimethoxyphenyl)propanamide. This amide is treated with bromine and a strong base, such as sodium hydroxide, which forms sodium hypobromite (B1234621) in situ. wikipedia.orgchemistrylearner.com This reagent converts the amide to an N-bromoamide, which is then deprotonated to form an anion. The subsequent rearrangement involves the migration of the 2,5-dimethoxyphenethyl group from the carbonyl carbon to the nitrogen, displacing the bromide ion to form the isocyanate. wikipedia.org While the isocyanate is often hydrolyzed in the standard Hofmann reaction to yield an amine, it can be trapped or isolated under specific conditions. wikipedia.orgtcichemicals.com

Lossen Rearrangement : This reaction transforms a hydroxamic acid or its derivatives into an isocyanate. numberanalytics.comwikipedia.org The starting material for this route is 3-(2,5-dimethoxyphenyl)propanehydroxamic acid. The hydroxamic acid is first activated by converting its hydroxyl group into a better leaving group, typically by forming an O-acyl, O-sulfonyl, or O-phosphoryl derivative. unacademy.comslideshare.net Treatment of this activated derivative with a base induces a rearrangement to form the isocyanate and a carboxylate side product. wikipedia.orgslideshare.net The reaction can also proceed directly from free hydroxamic acids under certain conditions, representing a resurgence of interest in this method. unacademy.com

Schmidt Reaction : The Schmidt reaction offers another pathway from a carboxylic acid to an isocyanate using hydrazoic acid (HN₃) under acidic conditions. wikipedia.org Similar to the Curtius rearrangement, the starting material is 3-(2,5-dimethoxyphenyl)propanoic acid. In the presence of a strong acid like sulfuric acid, the carboxylic acid reacts with hydrazoic acid to form a protonated acyl azide. wikipedia.orgnumberanalytics.com This intermediate then rearranges, with migration of the 2,5-dimethoxyphenethyl group and expulsion of nitrogen gas, to yield a protonated isocyanate. wikipedia.orgbyjus.com Subsequent workup provides the final isocyanate product. The reaction is closely related to the Curtius rearrangement, with the primary difference being the in-situ generation of the acyl azide from the carboxylic acid and hydrazoic acid. wikipedia.org

Table 1: Comparison of Rearrangement Reactions for Isocyanate Synthesis

| Reaction | Starting Material for this compound | Key Reagents | Intermediate |

|---|---|---|---|

| Curtius | 3-(2,5-dimethoxyphenyl)propanoic acid | Azide source (e.g., DPPA, NaN₃) | Acyl azide |

| Hofmann | 3-(2,5-dimethoxyphenyl)propanamide | Br₂ (or other halogen source), Strong base (e.g., NaOH) | N-bromoamide |

| Lossen | 3-(2,5-dimethoxyphenyl)propanehydroxamic acid | Activating agent (e.g., sulfonyl chloride), Base | O-activated hydroxamic acid |

| Schmidt | 3-(2,5-dimethoxyphenyl)propanoic acid | Hydrazoic acid (HN₃), Strong acid (e.g., H₂SO₄) | Acyl azide |

Thermal Decomposition of Carbamates

As part of a global trend towards "green chemistry," phosgene-free methods for producing isocyanates are of high interest. mdpi.com The thermal decomposition of carbamates is a promising alternative to traditional phosgenation. mdpi.comresearchgate.net In this method, a suitable carbamate precursor, such as methyl N-(2,5-dimethoxyphenethyl)carbamate or ethyl N-(2,5-dimethoxyphenethyl)carbamate, is heated to high temperatures (typically 150-400 °C). mdpi.comnih.gov The process, known as thermolysis, cleaves the carbamate into the desired this compound and the corresponding alcohol (e.g., methanol (B129727) or ethanol). mdpi.compublish.csiro.au

A significant challenge of this method is the reversibility of the reaction, which can complicate its industrial application. researchgate.net To drive the reaction to completion, the products must be separated efficiently as they form. publish.csiro.au The decomposition is highly endothermic and may be conducted in either the gas or liquid phase, with or without catalysts. mdpi.comnih.gov Despite the high temperatures required, recent studies have demonstrated the viability of purely thermal decomposition to achieve high yields of the target isocyanate. nih.gov

Table 2: Thermal Decomposition for Isocyanate Synthesis

| Precursor | Reaction Type | Conditions | Products | Key Challenge |

|---|---|---|---|---|

| N-(2,5-dimethoxyphenethyl)carbamate | Thermolysis | High temperature (150-400 °C), with or without catalyst | This compound, Alcohol | Reversibility of the reaction |

Carbon Dioxide Fixation Methods

Utilizing carbon dioxide (CO₂) as a C1 building block represents a sustainable approach to chemical synthesis. nih.gov Methods have been developed to produce isocyanates by incorporating CO₂. One prominent strategy involves the reaction of the parent amine, 2,5-dimethoxyphenethylamine, with CO₂ to form a carbamic acid intermediate. scholaris.ca This intermediate is then dehydrated using various reagents to yield this compound. scholaris.ca The Mitsunobu reaction conditions, employing reagents like dialkyl azodicarboxylates and phosphines, have proven effective for this dehydration, particularly for alkylamines. acs.org

Another approach involves the selective conversion of CO₂ using low-coordinate iron complexes. nih.gov While still in development, this research demonstrates that metal complexes can react with CO₂ and a silyl (B83357) amide to produce a silyl isocyanate and a metal siloxide complex, highlighting a potential catalytic route for isocyanate synthesis from CO₂. nih.gov These methods are advantageous as they avoid the use of highly toxic phosgene and utilize a readily available and non-toxic greenhouse gas as a raw material. researchgate.net

Dioxazolone-Mediated Routes

Dioxazolones have emerged as stable, solid, and safe precursors for generating N-acyl nitrenes and, subsequently, isocyanates. uva.nlacs.org These heterocyclic compounds can be synthesized from hydroxamic acids, such as 3-(2,5-dimethoxyphenyl)propanehydroxamic acid, by reacting them with a carbonyl source like carbonyldiimidazole (CDI) instead of phosgene. uva.nlacs.org

The resulting dioxazolone can then undergo thermal or photochemical decomposition, or transition-metal-catalyzed activation, to release carbon dioxide and form an acyl nitrene intermediate. uva.nlbeilstein-journals.orgrsc.org This intermediate rapidly rearranges to the stable this compound. uva.nlacs.org The use of transition metals like copper, rhodium, or iridium can facilitate the reaction under mild conditions. beilstein-journals.orgnih.gov This route is considered a green alternative to the classical Curtius and Hofmann rearrangements because it avoids hazardous reagents and produces only CO₂ as a byproduct. acs.org

Purification and Isolation Techniques for this compound

The purification of isocyanates like this compound requires careful handling due to their reactivity towards nucleophiles and their tendency to oligomerize (forming isocyanurates, carbodiimides, etc.) upon thermal stress. justia.com The primary method for purification is distillation.

To minimize thermal degradation and loss of yield, purification is typically performed via distillation under reduced pressure (vacuum). justia.com This lowers the boiling temperature, reducing the rate of unwanted side reactions. Industrial processes often involve a multi-stage distillation setup to effectively separate the desired isocyanate from various impurities. google.comgoogle.com A typical process involves:

Initial Separation : A crude isocyanate stream is first distilled to separate a vapor stream containing the isocyanate and low-boiling impurities from a liquid stream containing the isocyanate, high-boiling impurities, and non-evaporable residues. google.com

Residue Removal : The liquid stream is further heated in a thin-film or short-path evaporator. This allows the isocyanate to vaporize while leaving the non-volatile residues behind. justia.comgoogle.com

Final Distillation : The combined vapor streams are then fed into a distillation column to separate the pure isocyanate as a middle-boiling fraction, while low-boiling and high-boiling impurities are removed from the top and bottom of the column, respectively. google.com

Alternative purification methods include extraction with liquid or supercritical gases, such as CO₂, which can be used to separate the isocyanate from non-volatile condensation products. google.com Regardless of the method, it is critical to perform all purification and isolation steps under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.

Reactivity and Reaction Mechanisms of 2,5 Dimethoxyphenethyl Isocyanate

Electrophilic Nature of the Isocyanate Functional Group

The isocyanate functional group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom (R–N=C=O). The high electronegativity of the oxygen and nitrogen atoms induces a significant partial positive charge on the central carbon atom, rendering it highly electrophilic. semanticscholar.orgcrowdchem.net This electron deficiency on the carbon atom makes it susceptible to attack by various nucleophiles. wikipedia.orgenpress-publisher.comdoxuchem.com The reactivity of the isocyanate group can be influenced by the nature of the substituent (R). Electron-donating groups decrease the positive charge on the carbon, reducing reactivity, while electron-withdrawing groups, such as an aromatic ring, enhance it. semanticscholar.org

Nucleophilic Addition Reactions

The electrophilic carbon of the isocyanate group readily reacts with nucleophiles containing active hydrogen atoms. doxuchem.com These reactions are typically addition reactions where the nucleophile adds across the C=N double bond.

Isocyanates react with alcohols to form carbamates, also known as urethanes. wikipedia.orgenpress-publisher.com The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. This reaction is fundamental to the production of polyurethanes when diisocyanates or polyisocyanates are reacted with diols or polyols. wikipedia.orgkuleuven.be The general reaction is as follows:

ROH + R'NCO → ROC(O)N(H)R' wikipedia.org

The reaction can be catalyzed by bases, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), which help in deprotonating the alcohol to increase its nucleophilicity. researchgate.net

Table 1: Reaction of 2,5-Dimethoxyphenethyl Isocyanate with Alcohols

| Reactant | Product | Catalyst |

|---|---|---|

| Methanol (B129727) | Methyl (2,5-dimethoxyphenethyl)carbamate | None/Base |

| Ethanol | Ethyl (2,5-dimethoxyphenethyl)carbamate | None/Base |

The reaction of isocyanates with primary or secondary amines yields substituted ureas. wikipedia.orgcommonorganicchemistry.com This reaction is generally very rapid and does not typically require a catalyst. commonorganicchemistry.com The nitrogen atom of the amine is a potent nucleophile that readily attacks the isocyanate carbon. researchgate.net This reaction is a common and efficient method for synthesizing urea (B33335) derivatives. commonorganicchemistry.combeilstein-journals.org

R₂NH + R'NCO → R₂NC(O)N(H)R' wikipedia.org

Table 2: Reaction of this compound with Amines

| Reactant | Product | Conditions |

|---|---|---|

| Ammonia (B1221849) | (2,5-Dimethoxyphenethyl)urea | Room Temperature |

| Methylamine | 1-(2,5-Dimethoxyphenethyl)-3-methylurea | Room Temperature |

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgenpress-publisher.com The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. enpress-publisher.comresearchgate.net This reaction is famously used in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.org

RNCO + H₂O → [RNHCOOH] → RNH₂ + CO₂ wikipedia.org RNH₂ + RNCO → RNHC(O)NHR

Cycloaddition Reactions and Heterocycle Formation

Isocyanates can participate as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. mdpi.com They can also undergo 1,3-dipolar cycloaddition reactions with various dipoles, such as nitrones or azides, to form five-membered heterocyclic rings. researchgate.net For instance, the reaction with a nitrone can lead to the formation of a 1,2,4-oxadiazolidin-5-one. researchgate.net The specific products and regioselectivity of these reactions depend on the substituents on both the isocyanate and the diene or dipole. mdpi.comclockss.org Isocyanides can also undergo formal [4+1] cycloaddition reactions with various substrates, including vinyl isocyanates, to produce a range of heterocyclic compounds. rsc.org

Polymerization Chemistry of Isocyanates

Isocyanates, particularly diisocyanates, are key monomers in the production of polyurethanes, a major class of polymers. wikipedia.orgdoxuchem.com The polymerization occurs through the reaction of the isocyanate groups with polyols (polymers with multiple hydroxyl groups), forming urethane (B1682113) linkages. wikipedia.org By using a diisocyanate and a diol, linear polyurethane chains are formed. wikipedia.org

Furthermore, isocyanates can react with themselves. For example, aliphatic diisocyanates can trimerize to form isocyanurate rings, which are stable heterocyclic structures. wikipedia.org This trimerization is utilized in the production of polyisocyanurate (PIR) foams, known for their thermal insulation properties. wikipedia.org Isocyanate-terminated prepolymers can also be synthesized by reacting an excess of a polyisocyanate with a polyol. enpress-publisher.comgoogle.com These prepolymers can then be used in various applications, such as coatings and adhesives. google.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-dimethylaminopyridine (DMAP) |

| Ammonia |

| Aniline |

| Carbon dioxide |

| Ethyl (2,5-dimethoxyphenethyl)carbamate |

| Ethanol |

| Isopropyl (2,5-dimethoxyphenethyl)carbamate |

| Isopropanol |

| Methyl (2,5-dimethoxyphenethyl)carbamate |

| 1-(2,5-Dimethoxyphenethyl)-3-methylurea |

| 1-(2,5-Dimethoxyphenethyl)-3-phenylurea |

| (2,5-Dimethoxyphenethyl)urea |

| Methanol |

| Methylamine |

| Triethylamine |

| Vinyl isocyanate |

Polyurethane Synthesis Principles

The formation of polyurethanes is the hallmark reaction of isocyanates. The fundamental process involves a polyaddition reaction between an isocyanate component and a compound containing multiple hydroxyl (-OH) groups, known as a polyol. l-i.co.uk This reaction, which creates the characteristic urethane linkage (-NH-CO-O-), proceeds readily, often at room temperature, though catalysts are frequently used to control the reaction rate. l-i.co.uk

When this compound is used as a monomer in this synthesis, it can react with diols or polyols to create a polymer chain. The stoichiometry, or the ratio of isocyanate groups to hydroxyl groups (NCO/OH index), is a critical parameter that influences the properties of the final polyurethane product, with an excess of isocyanate leading to further reactions and cross-linking. google.com The basic synthesis can be represented as follows:

Table 1: Polyurethane Synthesis from this compound

| Reactant A | Reactant B | Resulting Linkage | Polymer Type |

| This compound | Polyol (e.g., Polyester or Polyether Polyol) | Urethane | Polyurethane |

The reaction involves the attack of the hydroxyl group's oxygen on the electrophilic carbon of the isocyanate group, followed by a proton transfer to the nitrogen atom, resulting in the stable urethane bond. The process is highly versatile, allowing for the creation of a wide range of materials from flexible foams to rigid elastomers. l-i.co.ukgoogle.com

Polyurea Synthesis Principles

Polyurea synthesis involves the reaction of an isocyanate with a compound containing multiple amine (-NH₂) groups, known as a polyamine. nih.gov This reaction results in the formation of a urea linkage (-NH-CO-NH-).

The reaction between an isocyanate and a primary amine is exceptionally fast, often orders of magnitude faster than the corresponding reaction with an alcohol. mdpi.com Consequently, the synthesis of polyurea from this compound and a polyamine typically occurs rapidly at ambient temperatures and often does not require a catalyst. nih.govmdpi.com

The synthesis can be summarized as:

Table 2: Polyurea Synthesis from this compound

| Reactant A | Reactant B | Resulting Linkage | Polymer Type |

| This compound | Polyamine (e.g., Jeffamine®) | Urea | Polyurea |

The high reaction speed makes polyurea systems suitable for applications requiring rapid curing, such as spray coatings. nih.gov The strong intermolecular hydrogen bonding provided by the urea groups often imparts high strength and thermal stability to the resulting polymer. nih.gov

Side Reactions and Dimerization Phenomena in Isocyanate Chemistry

Beyond the primary reactions that form polyurethanes and polyureas, isocyanates like this compound can undergo several side reactions, particularly when present in excess or at elevated temperatures. These reactions can lead to cross-linking, changes in polymer properties, or the formation of alternative structures.

Reaction with Water: Isocyanates are highly sensitive to moisture. The -NCO group reacts with water to form an unstable carbamic acid, which quickly decomposes into a primary amine and carbon dioxide gas. l-i.co.uk This reaction is the basis for producing polyurethane foams, where the CO₂ acts as a blowing agent. l-i.co.uk

Allophanate (B1242929) Formation: An isocyanate group can react with an existing urethane linkage. This secondary reaction, which typically occurs at temperatures above 110-120°C or in the presence of specific catalysts, forms an allophanate cross-link. researchgate.net This reaction is reversible. researchgate.net

Biuret (B89757) Formation: Similarly, an isocyanate can react with a urea linkage to form a biuret structure, another form of cross-linking that can increase the polymer's rigidity. This reaction also tends to occur at temperatures above 120°C. researchgate.net

Dimerization and Trimerization: Isocyanates can react with themselves. Dimerization involves two isocyanate molecules reacting to form a four-membered ring called a uretdione. researchgate.net This reaction is particularly common for aromatic isocyanates and is reversible upon heating, making uretdiones useful as "blocked isocyanates" that can release the reactive isocyanate at a specific temperature. researchgate.netnih.gov Trimerization involves three isocyanate molecules forming a very stable six-membered isocyanurate ring, which enhances thermal stability and cross-link density. researchgate.nettue.nl

Table 3: Common Side Reactions of Isocyanates

| Reactants | Product/Linkage | Conditions | Significance |

| Isocyanate + Water | Amine + CO₂ | Ambient | Foaming/Blowing Agent l-i.co.uk |

| Isocyanate + Urethane | Allophanate | >110°C, Excess NCO, Catalyst researchgate.net | Cross-linking, Reversible researchgate.net |

| Isocyanate + Urea | Biuret | >120°C, Excess NCO, Catalyst researchgate.net | Cross-linking, Reversible researchgate.net |

| 2 x Isocyanate | Uretdione (Dimer) | Low temperature, Catalyst (e.g., phosphines) researchgate.netnih.gov | Reversible Cross-linking, Blocked Isocyanates researchgate.netnih.gov |

| 3 x Isocyanate | Isocyanurate (Trimer) | Catalyst, Excess NCO researchgate.nettue.nl | Stable Cross-linking, Thermal Stability tue.nl |

Catalysis in Isocyanate Reactions

Catalysts are essential in polyurethane and polyurea chemistry to control the reaction kinetics, ensuring that the polymerization occurs at a practical rate and with the desired selectivity. researchgate.net The choice of catalyst can significantly influence the final properties of the polymer by balancing the competing reactions, such as the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). wernerblank.com

Two main classes of catalysts are widely used:

Tertiary Amines: Compounds like triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA) are common amine catalysts. researchgate.net They are thought to function via a nucleophilic mechanism, activating the isocyanate group and making it more susceptible to attack by the hydroxyl or amine group. Amine catalysts can be chosen to selectively promote either the gelling or blowing reaction. researchgate.net

Organometallic Compounds: Metal-based catalysts, particularly organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), are highly effective for the isocyanate-polyol reaction. researchgate.netwernerblank.com However, due to toxicity concerns, alternatives based on other metals like zirconium, bismuth, and zinc are increasingly being used. l-i.co.ukwernerblank.com These catalysts are proposed to work through an insertion mechanism, where they coordinate with both the isocyanate and the hydroxyl group, facilitating the reaction. wernerblank.com Some metal catalysts offer high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com

Latent catalysts have also been developed, which remain inactive at room temperature and only activate upon heating to a specific temperature, allowing for the formulation of stable one-component systems with a long pot life. google.com

Table 4: Overview of Common Catalyst Types in Isocyanate Chemistry

| Catalyst Class | Examples | Primary Function / Mechanism |

| Tertiary Amines | Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA) | Nucleophilic catalysis; can be selective for gelling or blowing reactions. researchgate.net |

| Organometallic Compounds | Dibutyltin dilaurate (DBTDL), Zirconium Chelates | Lewis acid/Insertion mechanism; highly effective for the isocyanate-polyol (gelling) reaction. researchgate.netwernerblank.com |

| Latent Catalysts | Blocked Amines, Ammonium Salts | Remain inactive until activated by a trigger, such as heat (e.g., >60°C). google.com |

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,5-Dimethoxyphenethyl Isocyanate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the context of this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR: This technique would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethyl chain. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets) would provide information about neighboring protons. For instance, the methylene (B1212753) group adjacent to the isocyanate group would likely appear as a triplet, being split by the adjacent methylene group.

¹³C NMR: This method provides information about the different carbon atoms in the molecule. dtic.mil Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, methoxy, isocyanate). For example, the carbon of the isocyanate group (-N=C=O) would have a characteristic chemical shift in a specific region of the spectrum. Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), can be employed to establish direct one-bond correlations between protons and the carbons they are attached to, further confirming the structure. researchgate.netpolymersynergies.net

| Expected ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic Protons | 6.7 - 7.2 |

| Methoxy Protons | ~3.8 |

| -CH₂-NCO | 3.5 - 3.7 |

| Ar-CH₂- | 2.8 - 3.0 |

| Expected ¹³C NMR Data for this compound | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Isocyanate Carbon (-N=C=O) | 120 - 130 |

| Aromatic Carbons (C-O) | 150 - 160 |

| Aromatic Carbons (C-H, C-C) | 110 - 130 |

| Methoxy Carbons (-OCH₃) | ~55 |

| Methylene Carbon (-CH₂-NCO) | 40 - 50 |

| Methylene Carbon (Ar-CH₂-) | 30 - 40 |

Infrared (IR) Spectroscopy Principles

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The most prominent and characteristic feature in the IR spectrum of this compound would be the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This peak typically appears in the region of 2240-2280 cm⁻¹. spectroscopyonline.com Other key absorption bands would include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-O stretching: The ether linkages of the methoxy groups would exhibit strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range.

The presence and specific wavenumbers of these absorption bands provide strong evidence for the molecular structure of this compound. researchgate.net

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Vibrational Mode |

| Isocyanate (-N=C=O) | Asymmetric Stretch |

| Aromatic C-H | Stretch |

| Aliphatic C-H | Stretch |

| Aromatic C=C | Stretch |

| Ether C-O | Stretch |

Mass Spectrometry (MS) Principles

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and confirmation. researchgate.net For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for this molecule could include:

Loss of the isocyanate group: A fragment corresponding to the loss of NCO.

Benzylic cleavage: Cleavage of the bond between the two ethyl carbons, resulting in a stable benzylic cation.

Loss of methoxy groups: Fragments corresponding to the loss of one or both methoxy groups.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. researchgate.net

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. researchgate.net

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. oup.com Due to the high reactivity of isocyanates, direct analysis by GC can be challenging. nih.gov Therefore, a common approach is to derivatize the isocyanate with a suitable reagent, such as an alcohol or an amine, to form a more stable and less reactive derivative (e.g., a urethane (B1682113) or urea) prior to GC analysis. rsc.org The choice of the derivatizing agent and the GC column is crucial for achieving good separation and accurate quantification. chromforum.org The use of a flame ionization detector (FID) or a mass spectrometer (GC-MS) as a detector allows for sensitive detection and identification of the derivatized isocyanate and any impurities present. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including isocyanates. nih.gov Similar to GC, direct analysis of isocyanates by HPLC can be problematic due to their reactivity. Derivatization is often employed to enhance stability and detectability. rsc.orggoogle.com Common derivatizing agents for HPLC analysis of isocyanates include 1-(2-methoxyphenyl)piperazine (B120316) (1,2-MP) and 9-(N-methylaminomethyl)anthracene (MAMA).

Computational and Theoretical Studies of 2,5 Dimethoxyphenethyl Isocyanate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,5-dimethoxyphenethyl isocyanate, Density Functional Theory (DFT) would be a primary method of choice due to its balance of computational cost and accuracy.

Molecular Geometry and Energetics: DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the optimized molecular geometry. This provides key data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its lowest energy state.

Electronic Properties: The electronic structure would be further probed by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would also be a valuable tool. This method provides insights into the charge distribution across the molecule, identifying electron donor-acceptor interactions and quantifying the stabilization energies associated with these interactions. This is particularly useful for understanding the influence of the methoxy (B1213986) and isocyanate groups on the phenyl ring's electron density.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Parameter | Hypothetical Value | Significance |

| Total Energy | Value in Hartrees | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | Value in eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of the isocyanate group (-NCO) is crucial. Reaction pathway modeling can be used to study its reactions, for instance, with an alcohol to form a urethane (B1682113).

Using computational methods, the entire reaction coordinate can be mapped out, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method would be used to locate the transition state structure. Vibrational frequency calculations are then performed to confirm the nature of the stationary points: reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Hypothetical Reaction Pathway Data for the Reaction of this compound with Methanol (B129727)

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Energy of Reactants | 0.0 (Reference) | The combined energy of this compound and methanol. |

| Energy of Transition State | +15.2 | The energy barrier that must be overcome for the reaction to proceed. |

| Energy of Products | -25.8 | The energy of the resulting urethane, indicating an exothermic reaction. |

| Activation Energy | +15.2 | The difference in energy between the transition state and the reactants. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the phenethyl group allows for multiple conformations. Conformational analysis is performed to identify the different stable arrangements of the atoms in space (conformers) and their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations in solution and the transitions between them. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a solvent. The trajectories from MD simulations can be analyzed to understand the flexibility and average structure of the molecule.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This allows for the assignment of specific vibrational modes to the peaks observed in an experimental spectrum. For this compound, characteristic peaks for the N=C=O stretching of the isocyanate group, C-H stretching of the aromatic ring and alkyl chain, and C-O stretching of the methoxy groups would be of primary interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts of ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can be a powerful tool in the structural elucidation of the molecule and in confirming its synthesis.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | N=C=O Stretch | ~2270-2250 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 6.5-7.2 ppm |

| ¹³C NMR | Isocyanate Carbon | ~120-130 ppm |

| ¹³C NMR | Methoxy Carbons | ~55-60 ppm |

Applications of 2,5 Dimethoxyphenethyl Isocyanate in Materials Science and Organic Synthesis

Role as a Monomer in Polymer Chemistry

The primary application of isocyanates in polymer chemistry is in the formation of polyurethanes and polyureas. These polymers are synthesized through the reaction of isocyanates with polyols (for polyurethanes) or polyamines (for polyureas).

Polyurethane and polyurea coatings are renowned for their durability, resistance to abrasion and chemicals, and flexibility. dau.eduresearchgate.net These coatings are widely used in automotive, industrial, and architectural applications. The properties of the resulting polymer can be tailored by the choice of the isocyanate and the polyol or polyamine component. dau.edumdpi.com Aromatic isocyanates generally impart rigidity and strength, while aliphatic isocyanates are favored for applications requiring UV stability and non-yellowing characteristics. osti.gov

Table 1: General Properties of Isocyanate-Based Coatings

| Property | Description |

| Adhesion | Excellent adhesion to a wide variety of substrates. |

| Durability | High resistance to wear, tear, and weathering. |

| Chemical Resistance | Protection against solvents, acids, and bases. |

| Flexibility | Can be formulated to be either rigid or flexible. |

Isocyanate-based adhesives and sealants are valued for their strong bonding capabilities and environmental resistance. aidic.itsdu.dk They are used in construction, automotive assembly, and manufacturing. mdpi.comepa.gov The formulation can be adjusted to control curing time, viscosity, and final bond strength. aidic.it One-component systems often cure through reaction with atmospheric moisture, while two-component systems involve mixing the isocyanate with a resin component immediately before application. sdu.dk

Isocyanates are fundamental to the production of a wide range of elastomers and foams. nih.govwikipedia.org Polyurethane elastomers combine the elasticity of rubber with the toughness and durability of rigid plastics. wikipedia.org They find use in wheels, rollers, and other high-wear applications. Polyurethane foams, both rigid and flexible, are created by reacting isocyanates with polyols in the presence of a blowing agent. nih.govepa.gov Rigid foams are excellent thermal insulators, while flexible foams are used in cushioning for furniture and automotive seating. epa.govepa.gov

Building Block in Complex Organic Molecule Synthesis (Non-Biological Targets)

Beyond polymer science, isocyanates serve as versatile intermediates in the synthesis of a wide range of non-biological complex organic molecules. The electrophilic nature of the isocyanate group allows it to react with various nucleophiles, such as alcohols, amines, and water, to form carbamates, ureas, and other derivatives. wikipedia.org This reactivity is harnessed by synthetic chemists to introduce new functional groups and build complex molecular architectures. organic-chemistry.org The synthesis of various heterocyclic compounds can also proceed through isocyanate intermediates.

Derivatization for Analytical Standards and Reference Materials

In analytical chemistry, the derivatization of isocyanates is a crucial step for their quantification and identification. Due to their high reactivity and potential toxicity, direct analysis of isocyanates can be challenging. Therefore, they are often converted into stable derivatives prior to analysis by techniques such as high-performance liquid chromatography (HPLC). epa.govepa.gov Reagents like 1-(2-methoxyphenyl)piperazine (B120316) or other primary and secondary amines are commonly used to react with the isocyanate to form a stable urea (B33335) derivative that can be easily detected and quantified. This process is essential for creating certified analytical standards and reference materials, which are vital for quality control and regulatory compliance in industries that handle isocyanates. mdpi.com

Green Chemistry and Sustainability in 2,5 Dimethoxyphenethyl Isocyanate Production and Use

Development of Environmentally Benign Synthetic Routes

The conventional and most widespread industrial method for producing isocyanates involves the use of phosgene (B1210022), a highly toxic and corrosive gas. rsc.orgacs.orgwikipedia.org This process, known as phosgenation, reacts an amine (in this case, 2,5-dimethoxyphenethylamine) with phosgene, producing the desired isocyanate but also generating hydrogen chloride (HCl) as a byproduct. wikipedia.orggoogle.com The extreme hazards associated with handling phosgene have driven the search for safer, phosgene-free alternatives. rsc.orgchemistryviews.orgnih.gov

Several non-phosgene pathways have been developed that represent greener alternatives applicable to the synthesis of 2,5-dimethoxyphenethyl isocyanate. These methods typically proceed in two main steps: the synthesis of a carbamate (B1207046) intermediate, followed by its thermal decomposition to yield the isocyanate. acs.orgnih.gov

Phosgene-Free Synthetic Routes:

Urea (B33335) Method: This process utilizes urea as a safe, inexpensive source of carbonyl. acs.orgnih.gov The amine reacts with urea and an alcohol to form a carbamate, which is subsequently decomposed to the isocyanate. The only byproducts are ammonia (B1221849) and alcohol, which can be recycled back into the production of urea and the initial reaction step, respectively. This pathway has the potential to be a "zero emission" process. acs.orgnih.gov

Carbon Dioxide (CO₂) Method: Direct carbonylation using carbon dioxide as a C1 source is a highly attractive green chemistry approach. chemistryviews.orgnih.gov In one method, an arylamine reacts with CO₂ in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid intermediate. chemistryviews.org This intermediate is then dehydrated to yield the isocyanate under mild conditions. chemistryviews.org This process avoids toxic reagents and utilizes a renewable, abundant feedstock. chemistryviews.org

Rearrangement Reactions:

Classical organic reactions such as the Curtius and Hofmann rearrangements provide alternative, phosgene-free routes to isocyanates, although they have their own sustainability challenges.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate and nitrogen gas. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org While it avoids phosgene, the use of azide reagents can pose safety risks. The isocyanate intermediate can be trapped with various nucleophiles to form ureas or carbamates. wikipedia.orgresearchgate.net

Hofmann Rearrangement: In this reaction, a primary amide is treated with bromine and a strong base to yield an isocyanate intermediate, which is then typically hydrolyzed to a primary amine with one less carbon atom. wikipedia.orgnumberanalytics.comtcichemicals.com The reaction can be modified to isolate the isocyanate or trap it with an alcohol to form a carbamate. wikipedia.orgtcichemicals.com However, the use of stoichiometric amounts of halogen and base results in significant inorganic salt waste. rsc.org

The following table summarizes and compares these environmentally benign synthetic routes.

Table 1: Comparison of Synthetic Routes to Isocyanates| Route | Starting Materials | Key Reagents | Advantages | Challenges | Citations |

|---|---|---|---|---|---|

| Phosgenation (Traditional) | Amine | Phosgene (COCl₂) | Mature, well-established technology | Highly toxic and corrosive reagent, hazardous HCl byproduct | acs.orgwikipedia.org |

| Dimethyl Carbonate (DMC) Method | Amine | Dimethyl Carbonate | Phosgene-free, safer reagents, methanol (B129727) can be recycled | Requires thermal decomposition step | acs.orgnih.gov |

| Urea Method | Amine, Alcohol | Urea | Inexpensive and safe reagents, potential for "zero emission" process | Still in development, catalyst efficiency is key | acs.orgnih.gov |

| CO₂ Method | Amine | Carbon Dioxide (CO₂) | Utilizes renewable feedstock, mild conditions, avoids toxic reagents | Requires efficient catalysts and dehydration agents | chemistryviews.orgnih.gov |

| Curtius Rearrangement | Carboxylic Acid Derivative | Acyl Azide | Phosgene-free, versatile | Potentially explosive azide intermediates, N₂ gas loss affects atom economy | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

| Hofmann Rearrangement | Primary Amide | Bromine, Strong Base | Phosgene-free | Poor atom economy due to stoichiometric inorganic reagents and byproducts | wikipedia.orgrsc.org |

Atom Economy and Waste Minimization in Isocyanate Chemistry

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass ends up in the final desired product. primescholars.com In the synthesis of this compound, maximizing atom economy is crucial for minimizing waste and reducing environmental impact.

The traditional phosgene process exhibits poor atom economy. For every mole of isocyanate produced, two moles of hydrogen chloride (HCl) are generated as a waste byproduct, significantly lowering the atom efficiency. wikipedia.org RNH₂ + COCl₂ → RNCO + 2HCl

In contrast, many of the greener, non-phosgene routes offer substantial improvements. The urea method, for instance, can theoretically achieve near-100% atom economy if the ammonia and alcohol byproducts are fully recycled. acs.orgnih.gov Rearrangement reactions like the Curtius rearrangement involve the loss of dinitrogen (N₂), an innocuous gas, but this still represents wasted atomic mass. masterorganicchemistry.comorganic-chemistry.org The Hofmann rearrangement is particularly inefficient from an atom economy perspective due to its reliance on stoichiometric amounts of bromine and base, which are converted into inorganic waste salts. primescholars.comwikipedia.org

A significant advantage of isocyanates, including this compound, is their subsequent reactions. The addition reactions of isocyanates with alcohols (to form carbamates) or amines (to form ureas) are highly atom-economical, with 100% of the atoms from the reactants being incorporated into the final product. rsc.org This inherent efficiency is a key reason for their widespread use in the synthesis of polymers and other complex molecules. wikipedia.orgrsc.org

Minimizing waste in isocyanate production is intrinsically linked to improving reaction selectivity and developing efficient purification techniques to reduce the formation of byproducts like ureas and biurets. acs.orgpatsnap.com

Solvents and Reagents in Sustainable Isocyanate Synthesis

Sustainable Solvents:

Ionic Liquids (ILs): These are salts with low melting points that exist as liquids at or near room temperature. scielo.br ILs have negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. scielo.brrsc.org They can function as both the reaction medium and catalyst in isocyanate synthesis. scielo.brresearchgate.net Furthermore, their properties can be fine-tuned by modifying their cation and anion structures, leading to the concept of "designer solvents." scielo.br In some processes, ILs can be recycled, further enhancing the sustainability of the process. scielo.brrsc.org

Supercritical Fluids (SCFs): A supercritical fluid, such as carbon dioxide (scCO₂), is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. thepharmajournal.comimperial.ac.uk Supercritical CO₂ is a particularly promising green solvent because it is non-toxic, non-flammable, inexpensive, and readily available. imperial.ac.ukteledyneisco.com Its solvating power can be precisely controlled by adjusting temperature and pressure, and after the reaction, it can be easily removed and recycled by depressurization, leaving no solvent residue in the product. thepharmajournal.comteledyneisco.com

Bio-based Solvents: Solvents derived from renewable feedstocks like corn, soybeans, or citrus are emerging as sustainable alternatives to petroleum-based solvents. vertecbiosolvents.com These "biosolvents" can offer reduced carbon footprints and are often free of hazardous air pollutants (HAPs). vertecbiosolvents.com Their compatibility with isocyanate formulations is a key area of ongoing research. vertecbiosolvents.com

The following table provides a comparison of conventional and sustainable solvent options.

Future Research Directions for 2,5 Dimethoxyphenethyl Isocyanate Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the isocyanate group is well-established, primarily involving nucleophilic additions to form ureas, carbamates, and urethanes. However, the future of 2,5-Dimethoxyphenethyl isocyanate chemistry lies in moving beyond these traditional transformations by exploring novel reaction pathways and employing advanced catalytic systems to control selectivity and reactivity.

A significant area for development is the use of selective catalysts for reactions such as dimerization and trimerization. While various catalysts are known for isocyanate oligomerization, there is a need for new systems that offer improved activity and selectivity, particularly for specialized isocyanates. google.com Research could focus on adapting sulphonamide salts or peralkylated aminophosphines as catalysts to selectively produce dimers or trimers of this compound. google.com Furthermore, the development of latent, heat-activatable catalysts could allow for the creation of storage-stable, one-component systems that react only upon thermal initiation, providing enhanced control over polymerization processes. google.com

Another promising direction is the exploration of non-traditional, "green" catalytic systems. The high toxicity of some organotin compounds, traditionally used to catalyze the isocyanate-hydroxyl reaction, necessitates the investigation of alternatives. researchgate.net Research into bismuth, zinc, or potassium-based catalysts could yield environmentally benign and highly selective options for promoting the reactions of this compound. researchgate.netpatchamltd.com These catalysts could offer different reactivity profiles, potentially enabling reactions that are difficult to achieve with conventional means. researchgate.netpatchamltd.com

| Catalyst Type | Potential Reaction Catalyzed | Key Advantages |

| Organotin Compounds | Isocyanate-Hydroxyl (Urethane formation) | High activity, well-established. google.com |

| Tertiary Amines | Polyaddition Reactions | Versatile, often used in polyurethane foams. google.comevonik.com |

| Bismuth/Zinc Compounds | Isocyanate-Hydroxyl | Low toxicity alternatives to organotin catalysts. researchgate.net |

| Potassium Salts (e.g., Octoates) | Trimerization (Isocyanurate formation) | Effective for producing rigid, thermally stable polymers. patchamltd.com |

| Phosphine Derivatives | Dimerization | Can offer high selectivity towards dimer formation. google.com |

| Latent Ammonium Salts | Polyaddition Reactions | Heat-activatable, allowing for increased pot life of formulations. google.com |

Advanced Material Design and Functionalization

The unique structure of this compound makes it an excellent candidate for the design and functionalization of advanced materials. Its reactive isocyanate group can be used to covalently bond the 2,5-dimethoxyphenethyl moiety onto the surfaces of polymers, nanoparticles, and other substrates, thereby imparting new properties.

One key area of future research is the use of this isocyanate to functionalize carbon nanomaterials, such as graphene oxide (GO) or carbon nanotubes (CNTs). The chemical functionalization of GO with isocyanates has been shown to improve its dispersion in polymer matrices and enhance the mechanical and thermal properties of the resulting composites. lboro.ac.uk By reacting this compound with the hydroxyl and carboxyl groups on the surface of GO, researchers could create novel nanofillers. These functionalized fillers could lead to polyurethane composites with superior strength, toughness, and thermal stability due to improved interfacial interactions between the filler and the polymer matrix. lboro.ac.uk

Furthermore, the functionalization of various surfaces can alter their chemical and physical properties, a crucial step for many applications. mdpi.com Attaching the 2,5-dimethoxyphenethyl group to surfaces could be used to tune hydrophobicity, create specific binding sites, or introduce a building block for further chemical modification. This could be particularly relevant in the development of specialized coatings, adhesives, or materials for biomedical applications where surface chemistry dictates performance.

| Material Substrate | Functionalization Goal | Potential Improvement |

| Graphene Oxide (GO) | Covalent grafting of the isocyanate | Improved dispersion in solvents and polymer matrices. lboro.ac.uk |

| Polyurethane Matrix | Incorporation as a co-monomer or filler coating | Enhanced tensile strength, elongation, and thermal stability. lboro.ac.uk |

| Carbon Nanotubes (CNTs) | Surface modification via cycloaddition or other reactions | Increased solubility and compatibility for composite fabrication. mdpi.com |

| Silicon or Glass Substrates | Creation of a self-assembled monolayer | Altered surface energy, hydrophobicity, and chemical reactivity. |

Integration with Flow Chemistry and Automated Synthesis

The synthesis and use of isocyanates often involve hazardous reagents and intermediates, making safety and process control paramount. google.comuniversityofcalifornia.edu Integrating the reactions of this compound into continuous-flow chemistry systems represents a significant future research direction that can address these challenges while enabling automated and efficient synthesis.

Flow chemistry offers numerous advantages over traditional batch methods, including superior heat transfer, precise control over reaction time and temperature, and the ability to safely handle reactive intermediates. mdpi.commdpi.com The synthesis of isocyanates themselves, often via the Curtius rearrangement, involves potentially explosive acyl azide (B81097) intermediates; performing this reaction in a flow reactor minimizes the volume of the hazardous intermediate at any given time, significantly improving safety. google.comdurham.ac.uk Future work could focus on developing a telescoped flow process where this compound is generated in situ from a suitable precursor and then immediately reacted with a nucleophile in a subsequent reactor module. This would avoid the need to isolate and store the isocyanate, streamlining the synthesis of its derivatives. durham.ac.uk

Automated synthesis platforms based on flow chemistry could accelerate the discovery of new molecules derived from this compound. By systematically varying reactants, catalysts, and reaction conditions under computer control, large libraries of ureas, carbamates, and other adducts could be rapidly synthesized and screened for desired properties. This approach would be particularly valuable in pharmaceutical and materials science research, where rapid iteration and optimization are crucial. mdpi.com

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous materials. google.com | Enhanced safety by minimizing the volume of reactive intermediates. google.comdurham.ac.uk |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Superior heat exchange due to high surface-area-to-volume ratio. mdpi.com |

| Process Control | Less precise control over reaction time and mixing. | Precise control over residence time, stoichiometry, and temperature. mdpi.com |

| Scalability | Scaling up can be complex and change reaction outcomes. | More straightforward scale-up by running the system for longer periods. universityofcalifornia.edu |

| Automation | Difficult to fully automate multi-step sequences. | Well-suited for "telescoped" and automated multi-step synthesis. durham.ac.uk |

Theoretical Insights into Structure-Reactivity Relationships

While experimental work is crucial, future research should also include theoretical and computational studies to provide fundamental insights into the structure-reactivity relationships of this compound. A deeper understanding of how its electronic structure influences its chemical behavior can guide the rational design of new reactions and materials.

Computational methods such as Density Functional Theory (DFT) can be employed to model the geometry and electronic properties of the molecule. researchgate.net Such calculations can elucidate the electron-donating effects of the two methoxy (B1213986) groups on the phenyl ring and how these effects are transmitted to the isocyanate functional group. This information is key to predicting the reactivity of the isocyanate towards various nucleophiles. For example, theoretical calculations could quantify the electrophilicity of the isocyanate carbon and predict how it compares to other substituted phenethyl isocyanates, thereby guiding the choice of reaction conditions.

Furthermore, theoretical modeling can be used to investigate reaction mechanisms in detail. By calculating the energy profiles of different reaction pathways, researchers can predict the most likely products and identify key transition states. This can be particularly useful in understanding the selectivity of catalytic processes. For instance, computational studies could help explain why a particular catalyst favors dimerization over trimerization or why it selectively promotes the reaction with a primary alcohol over a secondary one. Such insights are invaluable for optimizing existing reactions and discovering new ones. researchgate.net The investigation of structure-activity relationships, which has been applied to related molecular frameworks like 2,5-dimethoxyphenylpiperidines, can serve as a methodological guide for understanding how modifications to the molecule's structure impact its functional properties. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,5-dimethoxyphenethyl isocyanate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves carbamate thermal decomposition or direct isocyanation of phenethylamine derivatives. For example, thermal decomposition of carbamates requires precise temperature control (160–200°C) and inert atmospheres to avoid side reactions like hydrolysis. Activation energy () and pre-exponential factors derived from kinetic studies (e.g., 75–85 kJ/mol for similar isocyanates) guide reactor design . Alternative methods include reacting 2,5-dimethoxyphenethylamine with phosgene analogs, though safety protocols for handling toxic reagents are critical .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR verify substitution patterns (e.g., methoxy groups at 2,5-positions and isocyanate functionality).

- IR : A sharp peak near 2250 cm confirms the N=C=O stretch.